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Compound of Interest

Compound Name: 1-(a-D-ribofuranosyl)uracil

Cat. No.: B1270919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a nucleoside analog composed of the

pyrimidine base uracil linked to a ribofuranose sugar via an α-N1-glycosidic bond. Unlike its β-

anomer counterpart, uridine, which is a fundamental component of ribonucleic acid (RNA), the

α-anomer is a synthetic compound of significant interest in medicinal chemistry and drug

development.[1] This technical guide provides a comprehensive overview of the structure,

synthesis, and biological implications of 1-(α-D-ribofuranosyl)uracil, with a focus on its potential

as an antiviral and anticancer agent. Detailed experimental protocols and quantitative data are

presented to facilitate further research and development in this area.

Chemical Structure and Properties
1-(α-D-ribofuranosyl)uracil is a structural isomer of the naturally occurring uridine. The key

difference lies in the stereochemistry of the glycosidic bond connecting the uracil base to the

ribose sugar. In 1-(α-D-ribofuranosyl)uracil, this bond is in the alpha configuration, meaning the

uracil base is on the opposite side of the sugar ring from the C5' hydroxymethyl group.
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Property Value Reference

Molecular Formula C₉H₁₂N₂O₆ [2]

Molecular Weight 244.20 g/mol [2]

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxolan-2-

yl]pyrimidine-2,4-dione

[2]

CAS Number 3258-07-9 [1]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 202 °C [3]

Density (Predicted) 1.674 ± 0.06 g/cm³ [3]

Solubility

Soluble in water and acidic

solutions; insoluble in organic

solvents.

Structural Diagram
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Chemical Structure of 1-(α-D-ribofuranosyl)uracil

Uracil

α-D-Ribofuranose

N1 C2=O

C1'

α-glycosidic bond
N3-H C4=O C5

C6

C2' C3'

OH2

OH
C4'

OH3

OH

O4'

C5'H2OH

Click to download full resolution via product page

Caption: 2D representation of 1-(α-D-ribofuranosyl)uracil.

Spectroscopic Data (Reference Data for β-Anomer:
Uridine)
As specific high-resolution NMR data for the α-anomer is not readily available in the public

domain, the following tables provide the ¹H and ¹³C NMR chemical shifts for the well-

characterized β-anomer, uridine, for reference. These values can serve as a useful comparison

point for researchers synthesizing and characterizing 1-(α-D-ribofuranosyl)uracil.

¹H NMR Chemical Shifts of Uridine (500 MHz, H₂O, pH 7.0)[4]
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Proton Chemical Shift (ppm)

H-1' 5.91, 5.90, 5.88

H-2' 4.23, 4.22, 4.21

H-3' 4.13, 4.12, 4.11

H-4' 4.35, 4.34, 4.33

H-5' 3.92, 3.90, 3.89

H-5'' 3.82, 3.81, 3.80, 3.79, 3.78

H-5 5.88

H-6 7.87, 7.86

¹³C NMR Chemical Shifts of Uridine (125 MHz, H₂O, pH 7.0)[4]

Carbon Chemical Shift (ppm)

C-1' 92.06

C-2' 76.35

C-3' 72.17

C-4' 86.91

C-5' 63.53

C-2 154.38

C-4 168.92

C-5 104.94

C-6 144.48

Experimental Protocols
Synthesis of 1-(α-D-ribofuranosyl)uracil
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A general method for the synthesis of uridine analogs involves the condensation of a protected

ribose derivative with the pyrimidine base.[5]

Materials:

Uracil

D-ribose

Condensing agent (e.g., ethyl acetate)

Catalyst (e.g., phospho-molybdic acid)

Organic solvent (e.g., toluene, methanol)

Procedure:

Add uracil, D-ribose, and a catalyst to a condensing agent.

Stir and heat the mixture to a reaction temperature between 20 and 80 °C until the solution is

clear.

Maintain the temperature and continue the reaction for 3 to 25 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete (no starting material detected), distill the mixture at normal

pressure to reduce the volume to one-fourth to one-third of the original volume.

Further distill under reduced pressure until no more liquid comes out.

Add an organic solvent (3 to 8 times the mass of D-ribose) to the obtained product and stir to

dissolve.

Reflux the mixture for 1 to 2 hours with stirring.

Cool the mixture to 0-5 °C and allow it to crystallize for 1 to 6 hours.

Filter the mixture and dry the filter cake to obtain 1-(α-D-ribofuranosyl)uracil.[5]
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Caption: General workflow for the synthesis of 1-(α-D-ribofuranosyl)uracil.

Antiviral Activity Assessment: Cytopathic Effect (CPE)
Inhibition Assay
This assay determines the ability of a compound to inhibit the destructive effect of a virus on

host cells.[6][7][8][9]

Materials:

Host cell line (e.g., Vero 76, A549)

Virus stock

Cell culture medium (e.g., MEM with 2-5% FBS)

96-well plates

1-(α-D-ribofuranosyl)uracil

Positive control antiviral drug

Cell viability stain (e.g., Neutral Red, Crystal Violet)

Procedure:

Seed host cells in 96-well plates to form a confluent monolayer.

Prepare serial dilutions of 1-(α-D-ribofuranosyl)uracil.

Remove the growth medium from the cells and add the compound dilutions. Include wells for

virus control (virus, no compound) and cell control (no virus, no compound).
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Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

Incubate the plates at 37°C in a CO₂ incubator until significant CPE is observed in the virus

control wells.

Stain the cells with a viability dye.

Quantify the dye uptake spectrophotometrically to determine cell viability.

Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by

regression analysis. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.[7]
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Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Biological Activity and Mechanism of Action
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1-(α-D-ribofuranosyl)uracil and its derivatives are primarily investigated for their potential as

anticancer and antiviral agents.[10] The mechanism of action is generally believed to involve

the inhibition of nucleic acid synthesis or other critical enzymatic processes within malignant

cells or virus-infected cells.[11]

Anticancer Activity: As a nucleoside analog, 1-(α-D-ribofuranosyl)uracil can be anabolized

intracellularly to its triphosphate form. This triphosphate can then act as a competitive inhibitor

of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and

ultimately inducing apoptosis in rapidly dividing cancer cells.[11]

Antiviral Activity: The antiviral mechanism is similar to its anticancer action. Viral polymerases

may incorporate the triphosphate of the α-anomer into the growing viral genome, leading to

chain termination and inhibition of viral replication.[12]

Metabolic Pathways
Uridine and its analogs are metabolized through the pyrimidine metabolic pathway.

Understanding these pathways is crucial for predicting the compound's bioavailability, efficacy,

and potential for drug interactions.

Anabolic Pathway (Salvage Pathway): 1-(α-D-ribofuranosyl)uracil can be phosphorylated by

uridine-cytidine kinase (UCK) to form the corresponding 5'-monophosphate. Subsequent

phosphorylations by other kinases can lead to the diphosphate and triphosphate forms, which

are the active moieties for incorporation into nucleic acids.[13]

Catabolic Pathway: The molecule can be degraded by uridine phosphorylase (UPase) into

uracil and ribose-1-phosphate. Uracil can be further broken down, while ribose-1-phosphate

can enter the pentose phosphate pathway.[14]
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Caption: Simplified metabolic pathways of 1-(α-D-ribofuranosyl)uracil.

Conclusion
1-(α-D-ribofuranosyl)uracil presents a compelling scaffold for the development of novel

therapeutic agents. Its unique stereochemistry distinguishes it from the endogenous uridine,

offering potential for selective targeting of viral or cancer-specific enzymes. This guide has

provided a foundational understanding of its structure, synthesis, and biological context.

Further research, particularly in obtaining specific quantitative biological activity data and high-
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resolution structural information, is essential to fully elucidate its therapeutic potential and

advance it through the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270919#what-is-the-structure-of-1-a-d-
ribofuranosyl-uracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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